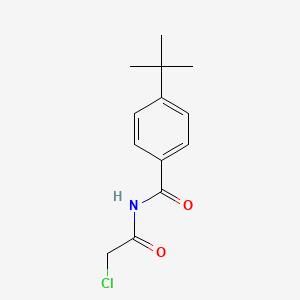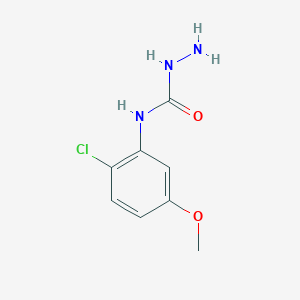
3-Amino-1-(2-chloro-5-methoxyphenyl)urea
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea is characterized by a phenyl group linked to one nitrogen atom of a urea group . The molecular weight of this compound is 215.64 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C8H10ClN3O2), molecular weight (215.64 g/mol), and its solubility in water and organic solvents such as methanol and acetone. Other properties like melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Herbicide and Nematicide Degradation
Studies have shown that certain urea derivatives, like Maloran (a selective herbicide and nematicide), undergo microbial degradation in soil, leading to minimal accumulation of phytotoxic residues. This is crucial for understanding the environmental impact and degradation pathways of such compounds (Katz & Strusz, 1968).
Chemical Structure and Unfolding
Research on heterocyclic ureas (amides) has explored their conformational behavior and their potential to form multiply hydrogen-bonded complexes. This is relevant in the study of molecular self-assembly and mimicking biological processes (Corbin et al., 2001).
Anticancer and Enzyme Inhibition Potential
Several urea derivatives have been investigated for their potential in inhibiting enzymes like urease, β-glucuronidase, and phosphodiesterase. Some of these compounds also exhibit in vitro anticancer activity, which is significant for developing new therapeutic agents (Mustafa et al., 2014).
Free Radical Scavenging
Urea derivatives are also studied for their ability to act as free radical scavengers. This property is crucial in medical research, particularly in reducing myocardial infarct size and understanding cellular oxidative stress (Yamashita et al., 2000).
Structural Analysis
Detailed structural analysis of urea compounds, including their synthesis and characterization, is fundamental in chemistry. This knowledge aids in the development of new compounds with specific physical and chemical properties (Mørkved, 1986).
Translation Initiation Inhibition
N,N'-diarylureas, a type of urea derivative, have been identified as activators of the eIF2α kinase and have shown potential in inhibiting cancer cell proliferation. This is critical in the field of cancer research and drug development (Denoyelle et al., 2012).
properties
IUPAC Name |
1-amino-3-(2-chloro-5-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-14-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIMMPYRWURYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



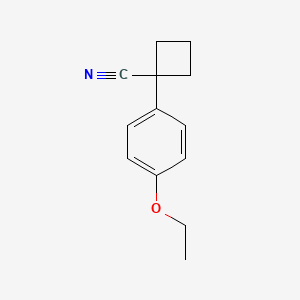

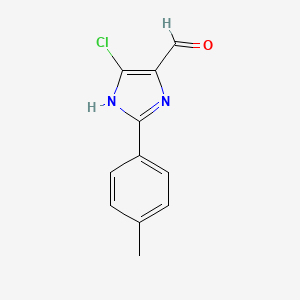

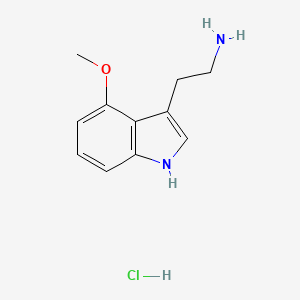

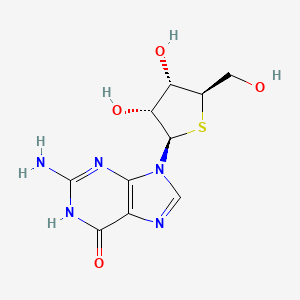

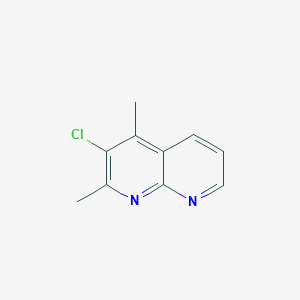
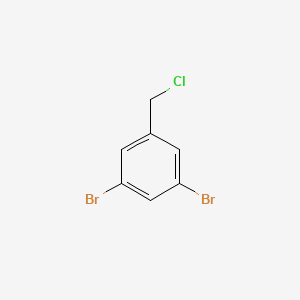
![2-Naphthyl [2-(8-methyl-1,3-dioxo-2,4-diazaspiro[4.5]dec-2-yl)ethyl]sulfonate](/img/structure/B3281958.png)
![N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide](/img/structure/B3281965.png)

